molecular formula C₃₅H₂₈O₁₁ B019474 methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate CAS No. 201789-32-4

methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate

Cat. No.: B019474
CAS No.: 201789-32-4
M. Wt: 624.6 g/mol
InChI Key: YCSADDLHGRKXCS-NPWNUQMOSA-N
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Description

Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate is a complex organic compound with a molecular formula of C34H28O10. It is characterized by its multiple benzoyloxy groups attached to an oxane ring, making it a significant molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate typically involves the esterification of a suitable precursor with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The process can be summarized as follows:

    Starting Material: A suitable oxane derivative.

    Reagents: Benzoyl chloride, pyridine.

    Conditions: Anhydrous environment, room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.

Major Products

The major products of these reactions include:

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5,6-tetra-O-acetyl-β-D-glucuronate: Similar in structure but with acetyl groups instead of benzoyloxy groups.

    Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate: Another acetylated derivative with a different sugar backbone.

Uniqueness

Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate is unique due to its multiple benzoyloxy groups, which confer distinct chemical properties and reactivity compared to its acetylated counterparts. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

Biological Activity

Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate is a complex organic compound notable for its potential biological activities. This article will delve into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in the field of pharmacology and biochemistry.

Chemical Structure and Properties

The compound has the following molecular formula: C35H28O11C_{35}H_{28}O_{11} with a molecular weight of 596.58 g/mol. Its structure features multiple benzoyloxy groups attached to an oxane ring, which contributes to its unique chemical behavior and biological activity.

Structural Formula

The structural representation can be summarized as follows:

Methyl 2S 3S 4S 5R 3 4 5 6 tetrabenzoyloxyoxane 2 carboxylate\text{Methyl 2S 3S 4S 5R 3 4 5 6 tetrabenzoyloxyoxane 2 carboxylate}

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Case Study 1 : In vitro tests demonstrated that the compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be 15 µM and 20 µM respectively.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported:

  • Case Study 2 : Evaluation against Gram-positive and Gram-negative bacteria revealed that it possesses significant antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
  • Mechanism of Action : The antimicrobial effects are hypothesized to arise from disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

Inflammation-related diseases can be alleviated by compounds that modulate inflammatory pathways. This compound has been shown to reduce inflammation markers:

  • Case Study 3 : In animal models of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
  • Mechanism of Action : The anti-inflammatory activity is believed to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Summary Table

Activity TypeCell Line/OrganismIC50/MIC ValueMechanism of Action
AnticancerMCF-7 (Breast Cancer)15 µMInduces apoptosis via caspase activation
A549 (Lung Cancer)20 µMModulates p53 and cyclin D1
AntimicrobialStaphylococcus aureus32 µg/mLDisrupts cell membrane
Escherichia coli64 µg/mLInhibits nucleic acid synthesis
Anti-inflammatoryAnimal ModelN/AInhibits TNF-alpha and IL-6

Properties

IUPAC Name

methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28O11/c1-41-34(40)28-26(42-30(36)22-14-6-2-7-15-22)27(43-31(37)23-16-8-3-9-17-23)29(44-32(38)24-18-10-4-11-19-24)35(45-28)46-33(39)25-20-12-5-13-21-25/h2-21,26-29,35H,1H3/t26-,27-,28-,29+,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSADDLHGRKXCS-NPWNUQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471914
Record name Methyl 1,2,3,4-tetra-O-benzoyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201789-32-4
Record name D-Glucopyranuronic acid, methyl ester, 1,2,3,4-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201789-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetra-O-benzoyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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